molecular formula C10H16ClNO2 B1490935 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2098015-08-6

3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one

Cat. No. B1490935
CAS RN: 2098015-08-6
M. Wt: 217.69 g/mol
InChI Key: RCFWGKMLNRISKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one, also known as CHFP, is a novel and potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin signaling pathway is an important signaling pathway involved in various cellular processes such as cell proliferation, differentiation, and migration. CHFP has been shown to be a potent inhibitor of this pathway and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Diastereoisomers : A study by Ravikumar et al. (2004) explored the synthesis of diastereoisomers of furo[3,2-c]quinoline, a compound structurally related to 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one. This research contributes to understanding the synthesis pathways and structural properties of similar compounds (Ravikumar, Sridhar, Mahesh, & Reddy, 2004).

  • Furo[3,2-c]pyridine Derivatives : Bencková and Krutošíková (1999) synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides. This study contributes to the broader understanding of the chemical reactions and properties of furo[3,2-c]pyridine derivatives, which are structurally related to the compound (Bencková & Krutošíková, 1999).

Chemical Reactions and Derivatives

  • Formation of Indeno[2,1-c]pyridine Derivatives : Landmesser, Linden, and Hansen (2008) discussed the formation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, providing insight into chemical reactions involving similar heterocyclic structures (Landmesser, Linden, & Hansen, 2008).

  • Molecular Magnet Behavior in CoLn Clusters : A study by Li et al. (2019) on hexanuclear CoLn clusters with lucanidae-like arrangement exhibited single-molecule magnet (SMM) behavior. This research provides insights into the potential applications of complex structures similar to 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one in magnetic properties (Li, Peng, Qian, Yan, Du, & Zhao, 2019).

  • Complexation to Cadmium(II) : Research by Hakimi et al. (2013) involved the complexation of a compound containing a pyridine ring to Cadmium(II), indicating potential applications in coordination chemistry and metal complex formation (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Novel Syntheses and Reactions

  • Oxidative Coupling with Palladium(II) : El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with pyridin-2-yl-triazinone coordinated to palladium(II), showcasing innovative approaches to chemical synthesis involving pyridine derivatives (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

  • Synthesis of Polycyclic Systems : A study by Bozzo and Pujol (1996) discussed the synthesis of polycyclic systems containing a pyridine ring through Diels-Alder reactions, contributing to the understanding of complex organic syntheses involving pyridine derivatives (Bozzo & Pujol, 1996).

properties

IUPAC Name

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFWGKMLNRISKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1COC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.